5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid
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Overview
Description
5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid , also known by its IUPAC name 5-(3-hydroxy-3-methylbut-1-yn-1-yl)-1H-1λ³-thiophene-2-carboxylic acid , is a chemical compound with the molecular formula C₁₀H₁₁O₃S and a molecular weight of 211.26 g/mol . It belongs to the class of thiophene derivatives and contains a carboxylic acid functional group.
Scientific Research Applications
Mass Spectrometry and Structural Analysis
The mass spectra of substituted thiophene-2-carboxylic acids, including 5-substituted variants, reveal distinct fragmentation patterns useful for structural analysis. These patterns are influenced by substitutions at various positions on the thiophene ring, demonstrating the potential of mass spectrometry in elucidating the structural details of thiophene derivatives, including those similar to 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid (Fisichella et al., 1982).
Synthetic Routes and Chemical Transformations
Research on methyl 3-hydroxythiophene-2-carboxylate shows new synthetic routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, providing a foundation for synthesizing derivatives of 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid for various applications (Corral & Lissavetzky, 1984).
Electropolymerization and Electrochromic Properties
A study on the electropolymerization and electrochromic performances of tetrathiafulvalene–thiophene assemblies showcases the potential of thiophene derivatives in developing materials with rapid polymer formation and significant color change capabilities. These findings could be extended to derivatives like 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid for applications in smart windows and displays (Li et al., 2020).
Anti-inflammatory and Anticancer Activities
Compounds isolated from Echinops species, including thiophene derivatives, have demonstrated significant anti-inflammatory and anticancer activities. This suggests the potential for thiophene derivatives, such as 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid, in the development of novel therapeutic agents (Chang et al., 2015).
Novel Immunomodulatory Compounds
The synthesis and immunosuppressive activity of novel butenamides derived from thiophene carboxylic acids, including structures similar to 5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid, underscore the potential of thiophene derivatives in creating new immunomodulatory drugs (Axton et al., 1992).
Safety And Hazards
properties
IUPAC Name |
5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-10(2,13)6-5-7-3-4-8(14-7)9(11)12/h3-4,13H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYYVOWGEQQGGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428364 |
Source
|
Record name | 5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid | |
CAS RN |
886505-51-7 |
Source
|
Record name | 5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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